![molecular formula C21H16N2O3S2 B2792663 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-91-8](/img/structure/B2792663.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide, also known as BML-210, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as benzamides, which have been found to exhibit a range of biological activities. In
Mecanismo De Acción
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this pathogen .
Mode of Action
It is believed to interact with its target through a mechanism that involvesmolecular docking . This process involves the compound binding to a specific site on the target, which can inhibit the function of the target and lead to the death of the pathogen .
Pharmacokinetics
A study has shown that similar compounds have a favourable pharmacokinetic profile , suggesting that this compound may also have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the treatment of tuberculosis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide in lab experiments is its specificity for Hsp90. This compound has been found to exhibit minimal off-target effects, making it a valuable tool for studying the function of this protein. However, one limitation of using this compound is its relatively low potency compared to other Hsp90 inhibitors. This can make it difficult to achieve the desired biological effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide. One area of interest is the development of more potent analogs of this compound that can exhibit greater anti-cancer and neuroprotective activities. Another potential direction is the investigation of the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other disease areas.
Métodos De Síntesis
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide involves the reaction of 4-(benzo[d]thiazol-2-yl)aniline with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white solid. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various fields. One of the major areas of research has been the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, two proteins that are implicated in the development of these diseases.
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCIJXAXHJTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.